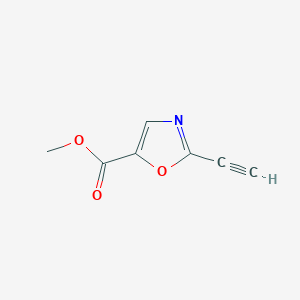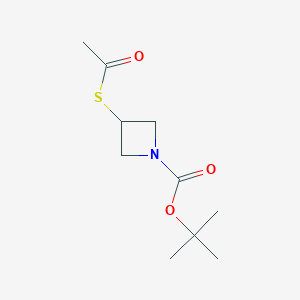
Tert-butyl 3-(acetylthio)azetidine-1-carboxylate
説明
Tert-butyl 3-(acetylthio)azetidine-1-carboxylate is a chemical compound with the molecular formula C10H17NO3S . It has a molecular weight of 231.32 . The compound is stored in a refrigerator and has a physical form of oil .
Synthesis Analysis
While specific synthesis methods for this compound were not found, a related compound, (N-Boc-azetidin-3-ylidene)acetate, was synthesized from (N-Boc)azetidin-3-one by the DBU-catalysed Horner–Wadsworth–Emmons reaction . This was followed by aza-Michael addition with NH-heterocycles to yield functionalised 3-substituted 3-(acetoxymethyl)azetidines .Molecular Structure Analysis
The InChI code for this compound is 1S/C10H17NO3S/c1-7(12)15-8-5-11(6-8)9(13)14-10(2,3)4/h8H,5-6H2,1-4H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
This compound is an oil that is stored at refrigerator temperatures .科学的研究の応用
Synthesis and Medicinal Chemistry Applications
Tert-butyl 3-(acetylthio)azetidine-1-carboxylate serves as a versatile building block in the synthesis of bioactive molecules and pharmaceuticals. Its utility is highlighted in the development of protected 3-haloazetidines, which are key intermediates for the synthesis of a variety of azetidine-3-carboxylic acid derivatives. For example, its application has enabled the first reported synthesis of 1-(tert-butoxycarbonyl)-3-((trifluoromethyl)thio)azetidine-3-carboxylic acid, demonstrating its role in accessing novel chemical spaces within medicinal chemistry (Y. Ji, L. Wojtas, & J. Lopchuk, 2018).
Contributions to Heterocyclic Chemistry
The compound's relevance extends to the synthesis of amino acid-azetidine chimeras, illustrating its significance in creating enantiopure 3-substituted azetidine-2-carboxylic acids. These chimeras serve as tools for studying the influence of conformation on peptide activity, thus contributing to our understanding of peptide structure-function relationships (Z. Sajjadi & W. Lubell, 2008).
Role in Organic Synthesis Methodologies
Further illustrating its utility, this compound is integral to novel organic synthesis methodologies. It has been used in the synthesis of tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, showcasing its role in generating bifunctional compounds that provide a convenient entry point to compounds with chemical spaces complementary to piperidine ring systems (M. J. Meyers et al., 2009).
Environmental and Green Chemistry Aspects
The deprotection of tert-butyl carbamates, esters, and ethers using aqueous phosphoric acid highlights an environmentally benign application, underscoring the importance of this compound in green chemistry. This method demonstrates the mildness and efficiency of reactions involving tert-butyl protected intermediates, contributing to more sustainable chemical synthesis processes (Bryan Li et al., 2006).
Safety and Hazards
The compound is associated with several hazard statements, including H302, H315, H319, and H335 . These codes indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
将来の方向性
The future directions for Tert-butyl 3-(acetylthio)azetidine-1-carboxylate are not specified in the search results. The compound’s future applications would depend on ongoing research and development efforts in relevant fields. It’s worth noting that related compounds are being studied for their potential uses in the synthesis of new heterocyclic amino acid derivatives .
特性
IUPAC Name |
tert-butyl 3-acetylsulfanylazetidine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO3S/c1-7(12)15-8-5-11(6-8)9(13)14-10(2,3)4/h8H,5-6H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCTWTOSRADIIRF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)SC1CN(C1)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2,5-difluorophenyl)-2-{[5-(trifluoromethyl)-2-pyridinyl]sulfanyl}acetamide](/img/structure/B2705282.png)

![1-Prop-2-ynyl-N-[1-(pyridin-4-ylmethyl)piperidin-4-yl]piperidine-4-carboxamide](/img/structure/B2705284.png)
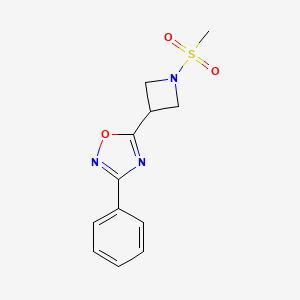
![[cis-3-Aminocyclohexyl]methanol](/img/structure/B2705290.png)

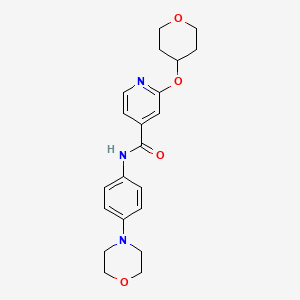
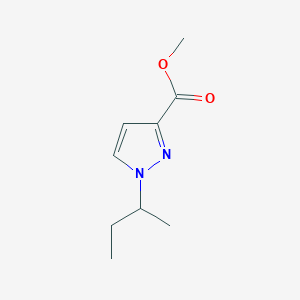
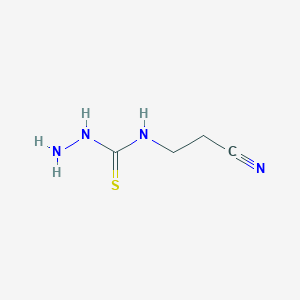
![2-(3-chlorophenyl)-3-(4-ethoxy-3-methoxyphenyl)hexahydro-1H-pyrrolo[1,2-c]imidazol-1-one](/img/structure/B2705299.png)
![6,7-dimethyl-3H-imidazo[4,5-c]pyridine](/img/structure/B2705300.png)
![(E)-N-[(5-Chloro-8-hydroxyquinolin-7-yl)methyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2705301.png)
![2-Fluoro[1,1'-biphenyl]-4-yl 3-(trifluoromethyl)benzenecarboxylate](/img/structure/B2705302.png)
